

Application Notes and Protocols for Staining Bacteria and Mycobacteria with Pyronine B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyronine B

Cat. No.: B1678544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronine B is a cationic, fluorescent dye belonging to the xanthene class. It exhibits a strong affinity for nucleic acids, with a notable preference for RNA over DNA. This property makes it a valuable tool for the visualization of bacteria and mycobacteria, which are rich in ribosomal RNA. When used as a standalone fluorescent stain, **Pyronine B** offers a rapid and effective method for imaging bacterial cells. It is often used in conjunction with other dyes, such as Methyl Green in the Unna-Pappenheim stain, for the differential visualization of RNA and DNA. [1]

These application notes provide detailed protocols for the use of **Pyronine B** in the fluorescent staining of Gram-positive, Gram-negative, and mycobacteria for microscopy and flow cytometry applications.

Principle of Staining

Pyronine B is a cell-permeant dye that intercalates into double-stranded nucleic acids, with a higher affinity for RNA.[2][3] Upon binding, its fluorescence is significantly enhanced. Due to the high abundance of ribosomes, and therefore rRNA, in metabolically active bacteria, **Pyronine B** staining results in bright red-orange fluorescence of the bacterial cytoplasm. This allows for clear visualization of bacterial morphology and arrangement.

Data Presentation

Spectral Properties of Pyronine B

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~550 nm	[1]
Emission Maximum (λ_{em})	~570 nm	
Color of Fluorescence	Red-Orange	

Recommended Working Concentrations and Incubation Times

Application	Bacterial Type	Working Concentration	Incubation Time
Fluorescence Microscopy	Gram-positive & Gram-negative	5 - 10 μ M	15 - 30 minutes
Fluorescence Microscopy	Mycobacteria	10 - 20 μ M	30 - 60 minutes
Flow Cytometry	General Bacteria	1 - 5 μ M	15 - 30 minutes

Experimental Protocols

Protocol 1: General Fluorescent Staining of Gram-Positive and Gram-Negative Bacteria for Microscopy

This protocol is suitable for the general visualization of both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.

Materials:

- **Pyronine B** powder
- Dimethyl sulfoxide (DMSO) or Ethanol
- Phosphate-buffered saline (PBS), pH 7.4

- Bacterial culture (logarithmic growth phase recommended)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

- Preparation of Stock Solution (1 mM):
 - Dissolve the appropriate amount of **Pyronine B** powder in high-quality DMSO or ethanol to make a 1 mM stock solution.
 - For example, for **Pyronine B** with a molecular weight of 358.9 g/mol, dissolve 0.36 mg in 1 mL of solvent.
 - Store the stock solution at -20°C, protected from light.
- Preparation of Staining Solution (5 - 10 µM):
 - Dilute the 1 mM stock solution in PBS (pH 7.4) to a final working concentration of 5 - 10 µM.
 - For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM stock solution to 990 µL of PBS.
 - Prepare this solution fresh before each use.
- Bacterial Smear Preparation:
 - Place a small drop of bacterial culture onto a clean microscope slide.
 - Spread the culture to create a thin smear.
 - Allow the smear to air dry completely.
 - Heat-fix the smear by passing the slide quickly through a flame 2-3 times. Allow the slide to cool.

- Staining:
 - Cover the heat-fixed smear with the **Pyronine B** staining solution.
 - Incubate for 15-30 minutes at room temperature in the dark.
- Washing:
 - Gently rinse the slide with PBS or deionized water to remove excess stain.
 - Blot the edges of the slide with absorbent paper to remove excess liquid, being careful not to disturb the smear.
 - Allow the slide to air dry completely.
- Imaging:
 - Place a drop of immersion oil on the stained smear and cover with a coverslip.
 - Visualize the bacteria using a fluorescence microscope with excitation around 550 nm and emission collection around 570 nm. Bacteria will appear bright red-orange.

Protocol 2: Fluorescent Staining of Mycobacteria

Due to the unique, lipid-rich cell wall of mycobacteria (e.g., *Mycobacterium smegmatis*), a slightly modified protocol with a higher dye concentration and longer incubation time is recommended.

Materials:

- Same as Protocol 1.

Procedure:

- Preparation of Stock and Staining Solutions:
 - Prepare a 1 mM **Pyronine B** stock solution as described in Protocol 1.
 - Prepare a 10 - 20 μ M staining solution in PBS.

- Bacterial Smear Preparation:
 - Prepare and heat-fix a smear of mycobacteria as described in Protocol 1. Due to the hydrophobic nature of the mycobacterial cell wall, it may be necessary to add a small amount of a wetting agent (e.g., Tween 80 at 0.05%) to the bacterial suspension to ensure even spreading.
- Staining:
 - Cover the smear with the **Pyronine B** staining solution.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Washing and Imaging:
 - Follow steps 5 and 6 from Protocol 1.

Protocol 3: Bacterial Viability Assessment using Pyronine B and a Membrane-Impermeable Dye (e.g., Propidium Iodide) by Flow Cytometry

This protocol allows for the differentiation of live and dead bacteria based on membrane integrity. **Pyronine B** will stain all bacteria (live and dead), while a membrane-impermeable dye like Propidium Iodide (PI) will only enter and stain dead bacteria with compromised membranes.

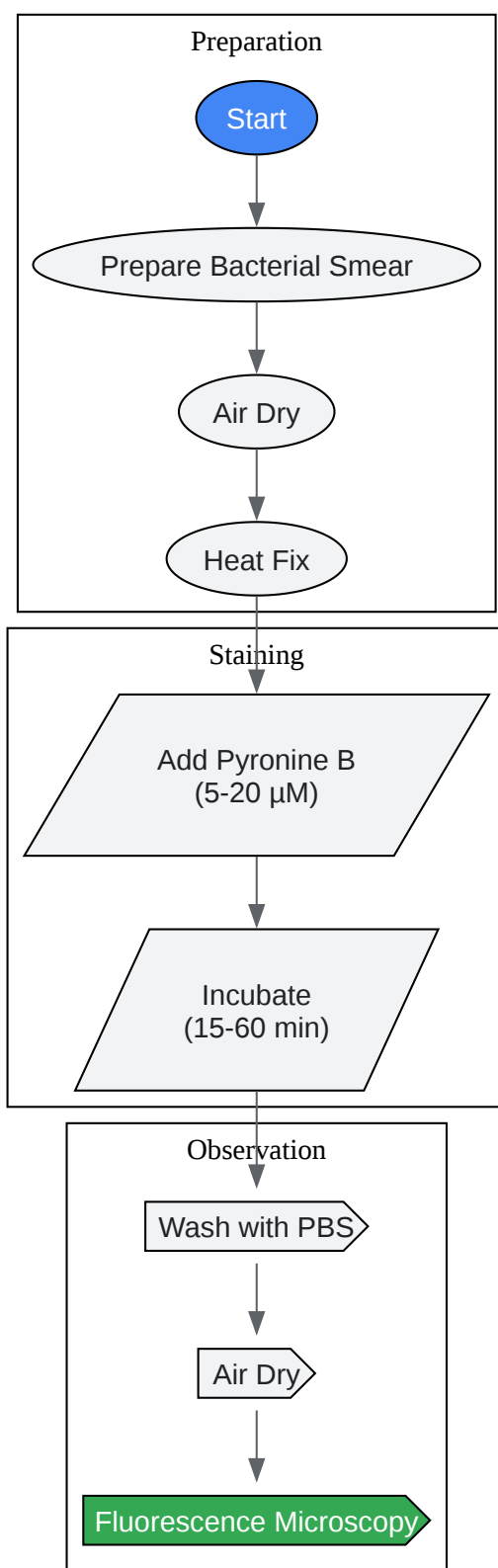
Materials:

- **Pyronine B**
- Propidium Iodide (PI)
- Bacterial suspension
- PBS or appropriate buffer for flow cytometry
- Flow cytometer with blue (488 nm) and yellow-green (561 nm) lasers.

Procedure:

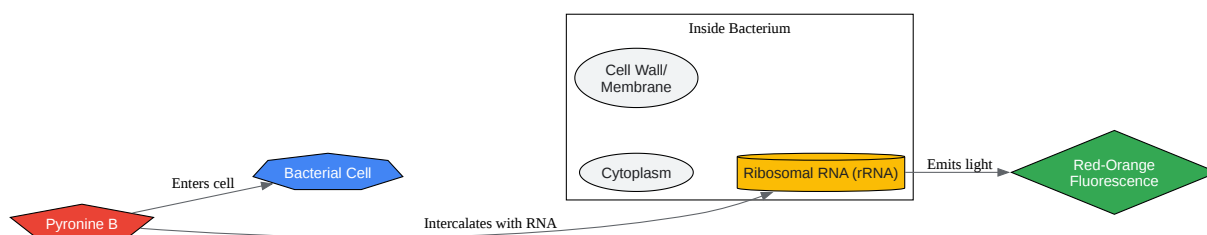
- Preparation of Staining Solutions:
 - Prepare a 1 mM **Pyronine B** stock solution.
 - Prepare a 1 mg/mL (1.5 mM) PI stock solution in water.
 - Prepare a dual staining solution in PBS with final concentrations of 1-5 μ M **Pyronine B** and 5-10 μ g/mL PI. The optimal concentrations may need to be determined empirically for the specific bacterial strain and instrument.
- Staining:
 - Adjust the bacterial suspension to a concentration of approximately 10^6 to 10^7 cells/mL in PBS.
 - Add the dual staining solution to the bacterial suspension.
 - Incubate for 15-30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained bacterial suspension on a flow cytometer.
 - Excite **Pyronine B** with the yellow-green laser (561 nm) and detect emission in the red channel (e.g., 585/42 nm bandpass filter).
 - Excite PI with the blue laser (488 nm) and detect emission in the far-red channel (e.g., 695/40 nm bandpass filter).
 - Live bacteria will be positive for **Pyronine B** and negative for PI.
 - Dead bacteria will be positive for both **Pyronine B** and PI.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for fluorescent staining of bacteria with **Pyronine B**.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of **Pyronine B** staining in a bacterial cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stainsfile.com [stainsfile.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining Bacteria and Mycobacteria with Pyronine B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678544#pyronine-b-for-staining-of-bacteria-and-mycobacteria\]](https://www.benchchem.com/product/b1678544#pyronine-b-for-staining-of-bacteria-and-mycobacteria)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com